KDS2010 KDS2010 KDS2010 is a potent, highly selective, and reversible MAO-B inhibitor which shows 12,500-fold selectivity over MAO-A. KDS2010 overcomes the disadvantages of the irreversible MAO-B inhibitor and significantly attenuates increased astrocytic GABA levels and astrogliosis, thereby enhancing synaptic transmission, and rescuing learning and memory impairments in APP/PS1 mice.
Brand Name: Vulcanchem
CAS No.: 1894207-44-3
VCID: VC0531666
InChI: InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1
SMILES: C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O
Molecular Formula: C17H17F3N2O
Molecular Weight: 322.32 g/mol

KDS2010

CAS No.: 1894207-44-3

Cat. No.: VC0531666

Molecular Formula: C17H17F3N2O

Molecular Weight: 322.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

KDS2010 - 1894207-44-3

Specification

CAS No. 1894207-44-3
Molecular Formula C17H17F3N2O
Molecular Weight 322.32 g/mol
IUPAC Name (2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide
Standard InChI InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1
Standard InChI Key XCUXYNYVUMLDKH-NSHDSACASA-N
Isomeric SMILES C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
SMILES C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O
Canonical SMILES CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Appearance Solid powder

Introduction

Pharmacological Properties

KDS2010 exhibits exceptional potency and selectivity as a MAO-B inhibitor, with an IC50 value of 7.6 nM. The compound demonstrates remarkable 12,500-fold selectivity for MAO-B over MAO-A, significantly higher than earlier generation inhibitors . This high selectivity reduces the risk of adverse effects associated with non-selective MAO inhibition.

PropertyValue
IC50 for MAO-B7.6 nM
Selectivity over MAO-A12,500-fold
Enantiomer selectivity8-fold over (R)-isomer
Inhibition typeReversible, competitive inhibitor
Cytochrome P450 inhibitionIC50 > 10 μM for five isotypes
hERG inhibitory activityIC50 > 50 μM

The reversibility of KDS2010 has been confirmed through wash-and-recover experiments, which showed significant recovery of enzyme activity after washout, whereas selegiline showed minimal recovery . This reversible mechanism is a critical advantage for long-term therapeutic applications, as it prevents the compensatory upregulation of alternative GABA-synthesizing enzymes that has limited the efficacy of irreversible inhibitors in chronic treatment scenarios .

KDS2010 also demonstrates outstanding off-target selectivity, with testing against 87 primary molecular targets (including G protein–coupled receptors, kinases, non-kinase enzymes, nuclear receptors, transporters, and various ion channels) and 97 kinases showing no other target causing >40% inhibition at 1 μM concentration .

PropertyValue
Bioavailability>100%
Blood-brain barrier permeability (brain-to-plasma ratio)9.2 (at 2 hours after oral administration of 10 mg/kg)
Liver microsome stability92% remaining
Plasma stability98% remaining
SafetyNo significant toxicity at 1000 mg/kg (single dose) and 200 mg/kg/day for 14 days

Safety studies have confirmed that KDS2010 is well-tolerated in vivo, with no significant toxicity observed after oral administration of both a single dose of 1000 mg/kg and consecutive doses of 200 mg/kg per day for 14 days . The compound also demonstrates excellent stability in both liver microsome (92% remaining) and plasma (98% remaining), contributing to its favorable pharmacokinetic profile .

Phase 1 clinical trials involving 88 healthy young and elderly adults across Korean and Western populations have demonstrated favorable safety, tolerability, and pharmacokinetics for once-daily dosing of KDS2010 .

Mechanism of Action in Neurological Disorders

KDS2010 works primarily by inhibiting astrocytic GABA signaling, which helps reduce neuroinflammation and restore the balance between excitatory and inhibitory signals in the brain . This mechanism is particularly relevant in the context of Alzheimer's disease, where reactive astrocytes contribute to pathology by producing hydrogen peroxide (H2O2) .

As a selective and reversible MAO-B inhibitor, KDS2010 blocks MAO-B-mediated aberrant GABA and H2O2 production in reactive astrocytes. This action reduces neuronal inhibition, neuroinflammation, and neurodegeneration while promoting neuroregeneration .

In the dentate gyrus of Alzheimer's mouse models, astrocytic GABA released onto presynaptic GABA receptors lowers the spike probability of granule cells. By suppressing GABA production in reactive astrocytes, KDS2010 restores spike probability, synaptic plasticity, and cognitive function . Postmortem analyses of Alzheimer's patients have revealed significantly elevated astrocytic GABA and MAO-B levels, underscoring the therapeutic potential of targeting astrocytic GABA synthesis to address memory impairment .

Therapeutic Applications in Alzheimer's Disease

KDS2010 has demonstrated significant efficacy in preclinical models of Alzheimer's disease. In APP/PS1 mouse models, four-week treatment with KDS2010 fully ameliorated memory impairments in passive avoidance tests, while selegiline (an irreversible MAO-B inhibitor) failed to show similar long-term benefits .

Treatment with KDS2010 for 28 days significantly improved spatial learning and memory during acquisition tests in the Morris water maze without affecting swimming speed . Extended treatment for 37 days significantly restored spatial memory in probe tests and fully restored reversal learning and memory .

Unlike irreversible MAO-B inhibitors such as selegiline, which have shown disappointing long-term results due to compensatory upregulation of the GABA-synthesizing enzyme diamine oxidase (DAO), prolonged KDS2010 treatment significantly reduces astrocytic GABA levels, alleviates astrogliosis, enhances synaptic transmission, and improves learning and memory in AD mouse models .

A randomized, double-blind, placebo-controlled Phase 2 trial to assess the safety and efficacy of KDS2010 in Alzheimer's patients with mild cognitive impairment and mild dementia is currently enrolling 114 participants in South Korea, with a US cohort expected to begin in 2025 . This 64-week study will include patients with mild cognitive impairment (Stage Two or Three per NIA-AA 2018, CDR-SB 0.5–2.0) and mild AD (Stage Four, CDR-SB 2.5–4.0), with MMSE scores ranging from 18 to 30 and amyloid PET confirmation .

Current Clinical Development Status

KDS2010 has progressed to Phase 2 clinical trials for both Alzheimer's disease and obesity after demonstrating favorable safety, tolerability, and pharmacokinetics in Phase 1 trials involving 88 healthy young and elderly adults across Korean and Western populations .

The Phase 2a clinical trial for KDS2010 in Alzheimer's disease is designed to assess the efficacy and safety of KDS2010 in 114 patients with AD with mild cognitive impairment or mild dementia. Primary endpoints include changes in Clinical Dementia Rating-Sum of Boxes (CDR-SB), Mini-Mental State Examination (MMSE), and Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13), alongside biomarker analyses .

The advancement of KDS2010 to Phase 2 clinical trials for multiple indications reflects its promising therapeutic potential and favorable safety profile, positioning it as a significant development in the treatment of neurological and metabolic disorders.

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